Cas no 1217819-76-5 (O-benzyl-2-chloro-l-tyrosine)

O-Benzyl-2-chloro-L-tyrosine is a modified tyrosine derivative featuring a benzyl ether protection at the phenolic hydroxyl group and a chloro substitution at the 2-position of the aromatic ring. This compound is primarily utilized in peptide synthesis and medicinal chemistry research, where selective protection and functionalization are critical. The benzyl group enhances stability under acidic conditions, while the chloro substituent offers a reactive handle for further derivatization. Its chiral purity (L-configuration) ensures compatibility with biological systems, making it valuable for studying enzyme interactions or designing bioactive peptides. The compound’s structural features enable precise modifications in complex synthetic routes.
O-benzyl-2-chloro-l-tyrosine structure
O-benzyl-2-chloro-l-tyrosine structure
Product Name:O-benzyl-2-chloro-l-tyrosine
CAS No:1217819-76-5
MF:C16H16ClNO3
MW:305.756143569946
CID:2196885
PubChem ID:26596921
Update Time:2025-10-21

O-benzyl-2-chloro-l-tyrosine Chemical and Physical Properties

Names and Identifiers

    • O-benzyl-2-chloro-l-tyrosine
    • (2S)-2-amino-3-(2-chloro-4-phenylmethoxyphenyl)propanoic acid
    • (s)-2-amino-3-(4-benzyloxy-2-chloro-phenyl)-propionic acid
    • (S)-2-Amino-3-(4-(benzyloxy)-2-chlorophenyl)propanoic acid
    • 1217819-76-5
    • (2s)-2-amino-3-[2-chloro-4-(phenylmethoxy)phenyl]propanoic acid
    • DB-343928
    • (2S)-2-AMINO-3-[4-(BENZYLOXY)-2-CHLOROPHENYL]PROPANOIC ACID
    • (S)-2-Amino-3-(4-(benzyloxy)-2-chlorophenyl)propanoicacid
    • (s)-2-amino-3-(4-benzyloxy-2-chlorophenyl)propionic acid
    • MDL: MFCD08689609
    • Inchi: 1S/C16H16ClNO3/c17-14-9-13(21-10-11-4-2-1-3-5-11)7-6-12(14)8-15(18)16(19)20/h1-7,9,15H,8,10,18H2,(H,19,20)/t15-/m0/s1
    • InChI Key: IDKGBGWLEMOVRL-HNNXBMFYSA-N
    • SMILES: ClC1C=C(C=CC=1C[C@@H](C(=O)O)N)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 305.0818711Da
  • Monoisotopic Mass: 305.0818711Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 72.6Ų

O-benzyl-2-chloro-l-tyrosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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(S)-2-Amino-3-(4-(benzyloxy)-2-chlorophenyl)propanoic acid
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Additional information on O-benzyl-2-chloro-l-tyrosine

Professional Introduction to O-benzyl-2-chloro-l-tyrosine (CAS No: 1217819-76-5)

O-benzyl-2-chloro-l-tyrosine, a compound with the chemical identifier CAS No: 1217819-76-5, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its O-benzyl and 2-chloro-l-tyrosine structural motifs, has garnered considerable attention due to its potential applications in drug development and synthetic biology.

The molecular structure of O-benzyl-2-chloro-l-tyrosine consists of a benzyl group attached to the oxygen atom of a tyrosine residue, which is further modified by a chlorine substituent at the second carbon position. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of both the benzyl and chloro groups enhances its reactivity, making it a versatile building block for medicinal chemists.

In recent years, O-benzyl-2-chloro-l-tyrosine has been explored in various research studies, particularly in the development of novel therapeutic agents. Its structural features allow for modifications that can influence its pharmacokinetic properties, solubility, and binding affinity to biological targets. For instance, studies have demonstrated its utility in creating peptidomimetics, which are designed to mimic the behavior of natural peptides but with improved stability and bioavailability.

One of the most promising applications of O-benzyl-2-chloro-l-tyrosine is in the field of oncology. Researchers have leveraged its chemical framework to develop inhibitors targeting specific enzymes involved in cancer cell proliferation. The benzyl group provides a handle for further derivatization, while the chloro substituent enhances binding interactions with the enzyme's active site. Preliminary findings suggest that compounds derived from O-benzyl-2-chloro-l-tyrosine exhibit potent antitumor activity in vitro and in vivo.

Furthermore, O-benzyl-2-chloro-l-tyrosine has been investigated for its role in neurodegenerative disease research. The tyrosine moiety is known to be involved in the synthesis of neurotransmitters and neuromodulators, making it a logical candidate for developing treatments targeting conditions such as Alzheimer's and Parkinson's disease. By modifying the benzyl and chloro groups, researchers aim to fine-tune the compound's pharmacological profile to maximize efficacy while minimizing side effects.

The synthesis of O-benzyl-2-chloro-l-tyrosine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective chlorination methods, are often employed to achieve high yields and purity. The benzyl group is typically introduced via benzylation reactions, while the chlorine atom is incorporated using chlorinating agents like N-chlorosuccinimide (NCS).

The versatility of O-benzyl-2-chloro-l-tyrosine extends beyond pharmaceutical applications. It has also been utilized in material science, where its ability to form stable conjugates with other molecules makes it useful for creating functional polymers and coatings. These materials exhibit enhanced durability and biocompatibility, opening up possibilities for applications in biomedical devices and tissue engineering.

In conclusion, O-benzyl-2-chloro-l-tyrosine (CAS No: 1217819-76-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable its use as a key intermediate in drug development, offering hope for new treatments in oncology and neurodegenerative diseases. As research continues to uncover new applications for this molecule, its importance in synthetic chemistry and biotechnology is likely to grow even further.

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